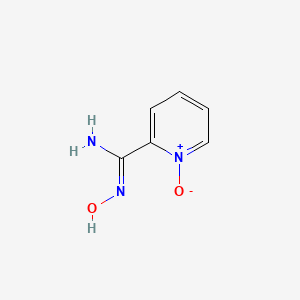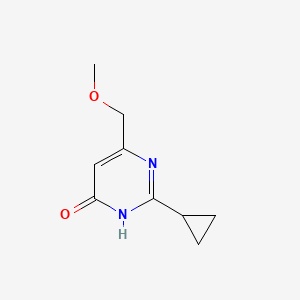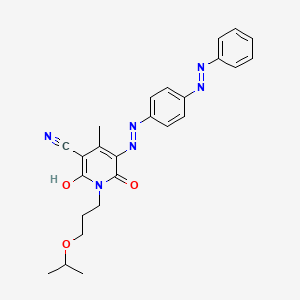
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, also known as ethyl 3-methyl-6-oxo-1,6-dihydropyridazin-1-ylacetate, is a synthetic compound used in a variety of research and laboratory experiments. It is a small molecule that can be used as a starting material for the synthesis of other compounds. It is a versatile compound that can be used in a wide range of scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Spectrum Analysis
This compound has been synthesized and analyzed in various studies . The synthesis involves hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group . The optical characteristics of this molecule have been established using the polar relationship, which was utilized to forecast the change in hyperpolarizability .
DFT Simulations
Density Functional Theory (DFT) simulations have been used to study the optical band gap between valence and conduction bands and the electrostatic potential of the molecule . This helps in understanding the electronic properties of the compound.
Antibacterial Capabilities
Docking experiments have been performed to theoretically assess the antibacterial capabilities of the compound . It has been found to be more efficient against Staphylococcus aureus compared to Bacillus subtilis in terms of antibacterial activity .
Drug Development
The compound’s drug-like properties have been taken into account for future drug development . Toxicological predictions show that the molecule is less harmful, and its in-silico properties are significant .
Biginelli Reaction
The synthesis of this compound involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles .
Anticancer Drug Development
The pharmacological effect of compounds similar to this has been widely investigated, mainly focusing on anticancer drug development . For example, Monastrol, a similar compound, is identified as a kinesin-5 inhibitor, involved in the separation of genetic material during mitosis .
Propriétés
IUPAC Name |
ethyl 2-(3-methyl-6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)6-11-8(12)5-4-7(2)10-11/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIVUTVLEUWZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1489704.png)




![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)

![5-Benzo[b]thiophen-3-ylmethylene-2-piperidin-1-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1489718.png)

